

An In-depth Technical Guide to the Chemical Properties of Isooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Isooctane
Cat. No.:	B107328

[Get Quote](#)

Affiliation: Google Research

Abstract

Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈.^[1] It is a cornerstone compound in the petroleum industry, primarily serving as the standard 100-point reference for the octane rating of gasoline due to its excellent anti-knock properties.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties of **isooctane**. It includes tabulated physical, thermodynamic, and safety data, detailed experimental protocols for determining key properties, and a discussion of its chemical reactivity, combustion, and spectroscopic characteristics. This document is intended for researchers, chemical engineers, and professionals in the fuel and chemical industries who require detailed and accurate information on this important hydrocarbon.

Introduction

Isooctane, or 2,2,4-trimethylpentane, is an isomer of octane.^[2] It is a colorless, volatile liquid with a characteristic gasoline-like odor.^{[3][4][5]} Its high resistance to auto-ignition (knocking) under compression makes it a critical component in high-performance fuels, such as those used in aviation and racing.^[1] Industrially, **isooctane** is produced on a large scale by the alkylation of isobutene with isobutane.^[6] Beyond its primary role as a reference fuel, it is also utilized as a non-polar solvent in chemical synthesis and analytical techniques like chromatography.^{[1][2]}

Physical and Chemical Properties

The fundamental physical and chemical properties of **isooctane** are summarized in the tables below. These values have been compiled from various reputable chemical databases and safety data sheets.

Property	Value	Source(s)
IUPAC Name	2,2,4-Trimethylpentane	[1] [7]
CAS Number	540-84-1	[1] [7]
Molecular Formula	C ₈ H ₁₈	[1]
Molar Mass	114.23 g/mol	[1] [3] [8] [9]
Appearance	Clear, colorless liquid	[1] [3]
Odor	Mild petroleum/gasoline-like	[1] [3] [4]
Density	0.692 g/cm ³ at 20°C	[1]
Boiling Point	99.2 °C (210.6 °F)	[1] [3] [9]
Melting Point	-107.4 °C (-161.3 °F)	[1] [3]
Vapor Pressure	41 - 49.3 mmHg at 21-25°C	[1] [3] [4]
Vapor Density	3.9 (Air = 1)	[3] [4]
Refractive Index	1.391 - 1.392 at 20°C	[1] [3]
Viscosity	< 32 Saybolt Universal Seconds	[3]

Solvent	Solubility	Source(s)
Water	Insoluble (0.6 mg/L at 20°C)	[1][3][9]
Non-polar Solvents	Highly soluble (e.g., hexane, benzene, ether, chloroform)	[3][5][10]
Polar Organic Solvents	Somewhat soluble in absolute alcohol; miscible with acetone	[3]
Property	Value	Source(s)
Flash Point	-12 °C (10 °F) (Closed Cup)	[1][4]
Autoignition Temperature	415 - 418 °C (779 - 784 °F)	[1][3][4]
Flammability Limits in Air	1.0% - 4.6% by volume	[4]
Primary Hazards	Highly flammable liquid and vapor; Aspiration hazard; Skin irritant; May cause drowsiness or dizziness.	[11][12]

Chemical Structure and Reactivity

As a branched-chain alkane, **isooctane** is relatively stable and unreactive compared to its straight-chain isomer, n-heptane.[2][13] This stability is the basis for its high octane rating.

The most significant chemical reaction involving **isooctane** is combustion. It is an exothermic process that releases a substantial amount of energy, making it an excellent fuel.[6] The complete combustion of **isooctane** in the presence of excess oxygen produces carbon dioxide and water.[6]

Complete Combustion Reaction: $2 \text{C}_8\text{H}_{18}(\text{l}) + 25 \text{O}_2(\text{g}) \rightarrow 16 \text{CO}_2(\text{g}) + 18 \text{H}_2\text{O}(\text{g}) + \text{Energy}$

The branched structure of **isooctane** reduces its reactivity at the low temperatures typical in the end-gases of spark-ignited engines, which is why it resists autoignition or "knocking".[13] The kinetics of **isooctane** oxidation are complex and have been the subject of extensive

modeling studies, particularly for developing accurate combustion models for gasoline surrogates.[14][15][16]

```
// Invisible nodes for alignment p1 [shape=point, width=0]; p2 [shape=point, width=0];
```

```
isoctane -> p1 [style=invis]; oxygen -> p1 [style=invis]; p1 -> p2 [label="Combustion", arrowhead=vee]; p2 -> co2 [style=invis]; p2 -> water [style=invis]; p2 -> energy [style=invis]; }  
caption: "Complete combustion of isoctane."
```

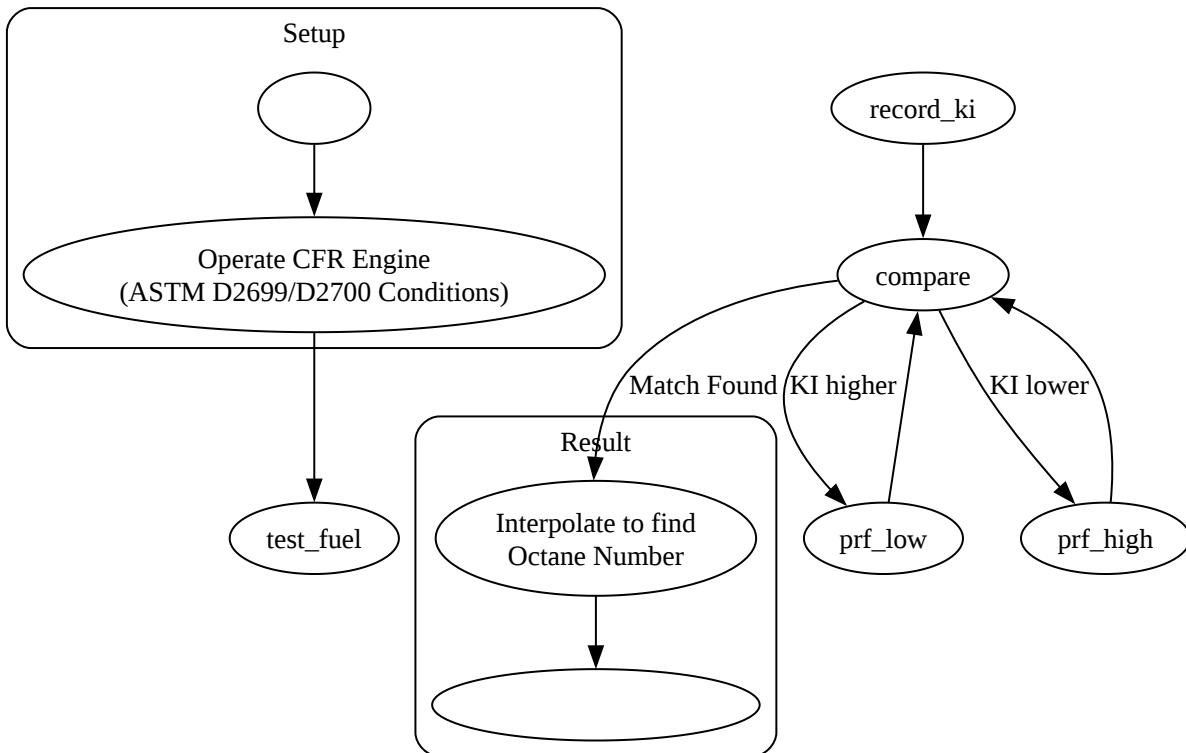
The thermochemical properties of **isoctane** have been determined through both experimental and computational methods. The standard enthalpy of formation for the lowest energy conformer of **isoctane** is approximately -54.40 ± 1.60 kcal/mol, as determined by computational chemistry.[17] These thermodynamic parameters are critical for detailed kinetic modeling of its combustion behavior.[14]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of **isoctane**.

- Infrared (IR) Spectroscopy: The IR spectrum of **isoctane** is characteristic of a saturated alkane. It displays strong C-H stretching vibrations in the $2950\text{-}2850\text{ cm}^{-1}$ region and C-H bending vibrations around $1470\text{-}1365\text{ cm}^{-1}$. The absence of bands associated with functional groups like O-H, C=O, or C=C is a key identifying feature.[18]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR provide detailed structural information. The ^1H NMR spectrum of **isoctane** is complex due to its branched structure but shows distinct signals for the different types of methyl and methylene protons.
- Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), **isoctane** undergoes fragmentation. The molecular ion peak (M^+) at $\text{m/z} = 114$ is often weak or absent. The most prominent peak is typically the t-butyl cation fragment at $\text{m/z} = 57$. Other common fragments include those at $\text{m/z} = 41, 43, \text{ and } 71$.

Experimental Protocols


The octane number of a fuel is a measure of its resistance to knocking. **Isooctane** is the primary reference fuel that defines the 100 point on the octane scale, while n-heptane defines

the 0 point. The most common experimental methods are the Research Octane Number (RON) and Motor Octane Number (MON) tests.[19]

Protocol: ASTM D2699 - Research Octane Number (RON)

This method determines the knock characteristics of motor fuels under relatively mild, low-speed operating conditions.[20][21]

- Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[20][22]
- Principle: The test fuel's knocking intensity is compared to that of Primary Reference Fuel (PRF) blends. PRFs are mixtures of **isooctane** and n-heptane.[20]
- Procedure:
 - The CFR engine is operated under standardized conditions (e.g., specific intake air temperature, engine speed).[22]
 - The sample fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed, measured by a detonation meter.
 - Various PRF blends (with known octane numbers) are then tested, bracketing the sample fuel's performance. The compression ratio is adjusted for each PRF to achieve the same standard knock intensity.
 - The Research Octane Number of the sample is the octane number of the PRF blend that gives the same knock intensity at the same compression ratio.[22]

[Click to download full resolution via product page](#)

Conclusion

Isooctane (2,2,4-trimethylpentane) is a compound of immense industrial importance, defined by its highly branched structure which imparts chemical stability and high anti-knock characteristics. Its well-characterized physical, chemical, and thermodynamic properties make it not only an ideal reference standard for the fuel industry but also a useful non-polar solvent. The standardized protocols for determining its key properties, such as the octane number, ensure consistent and reliable fuel quality assessment worldwide. Continued research into its complex combustion kinetics is vital for the development of next-generation engines and cleaner, more efficient fuels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. Isooctane Gas | Metro Welding Supply Corp. [metrowelding.com]
- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Isooctane reacts with oxygen A Endothermically B Exothermically class 11 chemistry CBSE [vedantu.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. IsoOctane [fchartsoftware.com]
- 9. acs.org [acs.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. vitol.com [vitol.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cbe.buffalo.edu [cbe.buffalo.edu]
- 14. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]
- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Octane Number Determination Methods [sh-sinpar.com]
- 20. matestlabs.com [matestlabs.com]

- 21. ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel - Savant Labs [savantlab.com]
- 22. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Isooctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107328#what-are-the-chemical-properties-of-isooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com